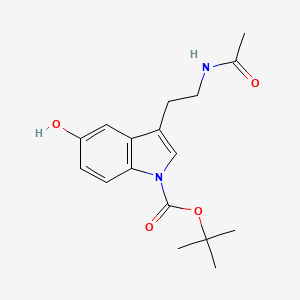

N-Acetyl-N-tert-butoxycarbonyl Serotonin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-Acetyl-N-tert-butoxycarbonyl Serotonin is a biochemical compound used primarily in proteomics research. It has the molecular formula C17H22N2O4 and a molecular weight of 318.37 . This compound is a derivative of serotonin, a well-known neurotransmitter, and is often used in studies related to neurology and neurotransmission.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-N-tert-butoxycarbonyl Serotonin typically involves the protection of the amino group of serotonin using the tert-butoxycarbonyl (Boc) group. This is followed by acetylation of the resulting compound. The Boc group is commonly introduced using di-tert-butyl dicarbonate under basic conditions . The acetylation step involves reacting the Boc-protected serotonin with acetic anhydride in the presence of a base such as pyridine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general principles of large-scale organic synthesis, including the use of automated reactors and stringent quality control measures, would apply.

Análisis De Reacciones Químicas

Types of Reactions

N-Acetyl-N-tert-butoxycarbonyl Serotonin undergoes several types of chemical reactions, including:

Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).

Substitution Reactions: The acetyl group can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA) is commonly used for removing the Boc group.

Substitution: Various nucleophiles can be used to replace the acetyl group, depending on the desired product.

Major Products Formed

Aplicaciones Científicas De Investigación

N-Acetyl-N-tert-butoxycarbonyl Serotonin has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of various serotonin derivatives.

Biology: Employed in studies of neurotransmission and receptor binding.

Medicine: Investigated for its potential therapeutic effects in neurological disorders.

Industry: Utilized in the development of biochemical assays and diagnostic tools.

Mecanismo De Acción

The mechanism of action of N-Acetyl-N-tert-butoxycarbonyl Serotonin involves its interaction with serotonin receptors in the brain. The compound acts as a ligand, binding to these receptors and modulating their activity. This can influence various neurotransmission pathways, affecting mood, cognition, and other neurological functions .

Comparación Con Compuestos Similares

Similar Compounds

Uniqueness

N-Acetyl-N-tert-butoxycarbonyl Serotonin is unique due to its dual protection of the amino group (Boc) and the acetylation of the hydroxyl group. This dual protection makes it a versatile intermediate in the synthesis of various serotonin derivatives, allowing for selective deprotection and further functionalization .

Actividad Biológica

N-Acetyl-N-tert-butoxycarbonyl serotonin (NATB-serotonin) is a derivative of serotonin that has garnered attention for its potential biological activities, particularly in the realm of neuropharmacology. This compound is primarily studied for its interactions with neurotransmitter systems and its implications in neurological disorders. This article will explore the synthesis, mechanism of action, biological activity, and relevant case studies involving NATB-serotonin.

Synthesis and Preparation

The synthesis of this compound typically involves two main steps:

- Protection of the amino group using the tert-butoxycarbonyl (Boc) group.

- Acetylation of the resulting compound using acetic anhydride or acetyl chloride.

The Boc group is introduced using di-tert-butyl dicarbonate under basic conditions, allowing for selective acetylation without affecting other functional groups present in the serotonin molecule.

NATB-serotonin acts as a ligand for serotonin receptors in the brain, particularly the 5-HT receptors. By binding to these receptors, it modulates neurotransmission pathways that influence mood, cognition, and various neurological functions. Its action can lead to enhanced neurogenesis and neuroprotection, making it a candidate for therapeutic applications in conditions such as depression and neurodegenerative diseases .

Neuroprotective Effects

Research has shown that derivatives of N-acetyl serotonin exhibit significant neuroprotective properties. For instance, studies indicate that these compounds can activate the TrkB receptor, which plays a crucial role in neuronal survival and growth. This activation leads to downstream signaling cascades that promote neurogenesis and enhance cognitive functions .

Table 1: Biological Activities of NATB-Serotonin Derivatives

Case Studies

- Neurogenesis in Sleep-Deprived Mice : A study demonstrated that N-acetyl serotonin derivatives significantly enhanced neurogenesis in the hippocampus of sleep-deprived mice by activating TrkB receptors. This effect was linked to improved cognitive performance in behavioral tests .

- Antioxidative Actions : Another investigation highlighted the antioxidative properties of NATB-serotonin, suggesting its potential role in mitigating oxidative stress-related neuronal damage .

- Therapeutic Implications : NATB-serotonin has been explored for its therapeutic potential in treating neurological disorders such as Alzheimer's disease due to its ability to enhance synaptic plasticity and promote neuronal survival .

Propiedades

IUPAC Name |

tert-butyl 3-(2-acetamidoethyl)-5-hydroxyindole-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O4/c1-11(20)18-8-7-12-10-19(16(22)23-17(2,3)4)15-6-5-13(21)9-14(12)15/h5-6,9-10,21H,7-8H2,1-4H3,(H,18,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUAVYOODOLRNPA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCC1=CN(C2=C1C=C(C=C2)O)C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.